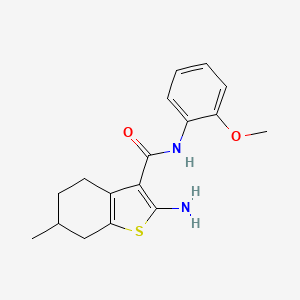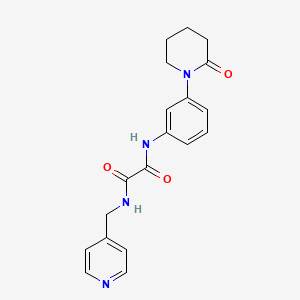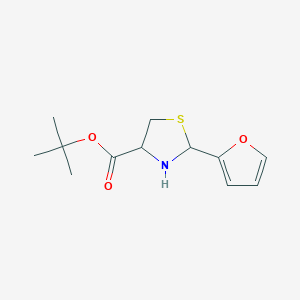![molecular formula C12H14BNO2 B2972836 [4-(1-氰基环戊基)苯基]硼酸 CAS No. 2377610-97-2](/img/structure/B2972836.png)
[4-(1-氰基环戊基)苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377610-97-2. It has a molecular weight of 215.06 . The IUPAC name for this compound is (4- (1-cyanocyclopentyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for “[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is 1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 .Chemical Reactions Analysis
Boronic acids, including “[4-(1-Cyanocyclopentyl)phenyl]boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis.Physical And Chemical Properties Analysis
“[4-(1-Cyanocyclopentyl)phenyl]boronic acid” is a solid compound that should be stored in an inert atmosphere at 2-8°C .科学研究应用
Drug Delivery Systems
[4-(1-Cyanocyclopentyl)phenyl]boronic acid: has been explored for its potential in drug delivery systems. Its unique property of forming stable complexes with diols under physiological conditions allows it to be used in the development of boronate affinity materials (BAMs) . These materials can be engineered to release drugs in response to specific stimuli, such as changes in glucose levels .
Diagnostic Applications
In diagnostics, this compound’s ability to selectively bind to cis-diol-containing biomolecules makes it an excellent candidate for creating biosensors . It can be used to detect and measure concentrations of biological analytes, such as glucose, which is crucial for managing diabetes .
Sensing Technologies
The boronic acid moiety is instrumental in the development of sensors. It can be incorporated into polymers or other materials to create sensors that respond to environmental changes, such as pH shifts, which can indicate the presence of certain biomolecules .
Imaging Techniques
In the field of imaging, [4-(1-Cyanocyclopentyl)phenyl]boronic acid can be used to create contrast agents or fluorescent markers that target specific cells or tissues. This is particularly useful in cancer research, where targeted imaging can help in early detection and treatment planning .
Separation Processes
This compound is also valuable in separation science. It can be used to create materials that selectively bind and separate specific molecules from complex mixtures, which is beneficial in both analytical and preparative chemistry applications .
Synthesis of Complex Molecules
Lastly, in synthetic chemistry, [4-(1-Cyanocyclopentyl)phenyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic synthesis, allowing for the formation of complex molecules by creating carbon-carbon bonds between different types of organic substrates .
作用机制
Target of Action
The primary target of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [4-(1-Cyanocyclopentyl)phenyl]boronic acid interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid group of the compound transfers its organic group to the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by [4-(1-Cyanocyclopentyl)phenyl]boronic acid . This reaction is widely used in organic chemistry for the formation of carbon–carbon bonds . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .
Result of Action
The primary result of the action of [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the formation of new carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of [4-(1-Cyanocyclopentyl)phenyl]boronic acid can be influenced by various environmental factors. For example, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of other substances that can interact with the palladium catalyst or the boronic acid group . Furthermore, the stability of the compound can be affected by factors such as light, heat, and moisture.
安全和危害
属性
IUPAC Name |
[4-(1-cyanocyclopentyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINYILPLNZOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Cyanocyclopentyl)phenyl]boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-dimethylmorpholine-4-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2972759.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)


![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)


